
Ethyl 2-(4-cyanophenyl)-2-((ethoxycarbonyl)(phenyl)amino)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-cyanophenyl)-2-((ethoxycarbonyl)(phenyl)amino)acetate is an organic compound that belongs to the class of esters Esters are commonly used in various chemical industries due to their diverse reactivity and applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-cyanophenyl)-2-((ethoxycarbonyl)(phenyl)amino)acetate typically involves multi-step organic reactions. One common method is the esterification reaction, where an alcohol reacts with a carboxylic acid or its derivatives in the presence of an acid catalyst. The specific synthetic route may involve:
Formation of the cyanophenyl intermediate: This can be achieved through a nucleophilic substitution reaction where a cyanide ion reacts with a halogenated benzene derivative.
Introduction of the ethoxycarbonyl group: This step may involve the reaction of the intermediate with ethyl chloroformate in the presence of a base.
Formation of the final product: The final step involves the coupling of the intermediate with aniline or a substituted aniline derivative under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and solvents are carefully chosen to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Ethyl 2-(4-cyanophenyl)-2-((ethoxycarbonyl)(phenyl)amino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The phenyl and ethoxycarbonyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.
Substitution reagents: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: May serve as a building block for bioactive compounds or pharmaceuticals.
Medicine: Potential use in drug development due to its structural features.
Industry: Applications in the production of agrochemicals, dyes, and materials.
作用機序
The mechanism of action of Ethyl 2-(4-cyanophenyl)-2-((ethoxycarbonyl)(phenyl)amino)acetate depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the compound’s intended use and require detailed biochemical studies.
類似化合物との比較
Similar Compounds
Ethyl 2-(4-nitrophenyl)-2-((ethoxycarbonyl)(phenyl)amino)acetate: Similar structure with a nitro group instead of a cyano group.
Ethyl 2-(4-methylphenyl)-2-((ethoxycarbonyl)(phenyl)amino)acetate: Similar structure with a methyl group instead of a cyano group.
Uniqueness
Ethyl 2-(4-cyanophenyl)-2-((ethoxycarbonyl)(phenyl)amino)acetate is unique due to the presence of the cyano group, which can impart different reactivity and properties compared to similar compounds with other substituents
特性
分子式 |
C20H20N2O4 |
|---|---|
分子量 |
352.4 g/mol |
IUPAC名 |
ethyl 2-(4-cyanophenyl)-2-(N-ethoxycarbonylanilino)acetate |
InChI |
InChI=1S/C20H20N2O4/c1-3-25-19(23)18(16-12-10-15(14-21)11-13-16)22(20(24)26-4-2)17-8-6-5-7-9-17/h5-13,18H,3-4H2,1-2H3 |
InChIキー |
OXDULZOETDLMAT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C1=CC=C(C=C1)C#N)N(C2=CC=CC=C2)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



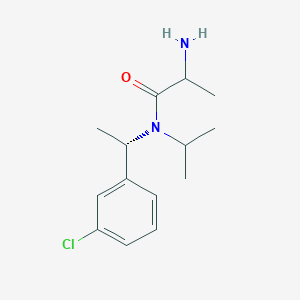
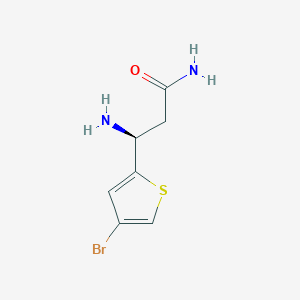
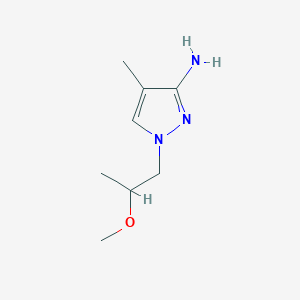
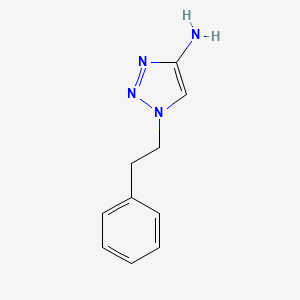
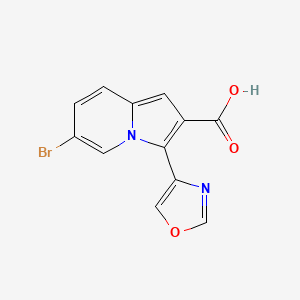
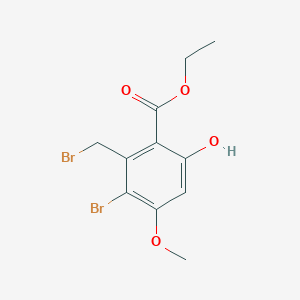
![1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13087325.png)
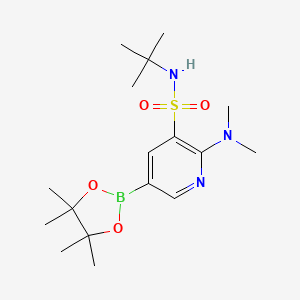



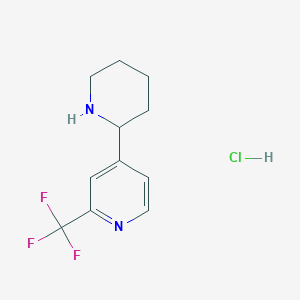
![2-(3-Bromophenyl)-8-chloroimidazo[1,2-A]pyrazine](/img/structure/B13087357.png)
